molecular formula C16H19N3O5 B11067975 N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide

Cat. No.: B11067975
M. Wt: 333.34 g/mol
InChI Key: CXHDDIQGBFCABJ-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a nitrophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a suitable aromatic precursor.

    Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final step involves coupling the cyclopropane carboxylic acid derivative with the nitrophenyl-morpholine intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine or aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with proteins and enzymes can provide insights into the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its structural features that may interact with specific biological targets. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. The cyclopropane ring can interact with enzymes and proteins, potentially inhibiting their function. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The morpholine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct reactivity compared to its analogs. This structural feature can lead to different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O5/c1-10-13(17-15(20)11-2-3-11)8-12(9-14(10)19(22)23)16(21)18-4-6-24-7-5-18/h8-9,11H,2-7H2,1H3,(H,17,20)

InChI Key

CXHDDIQGBFCABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)NC(=O)C3CC3

Origin of Product

United States

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